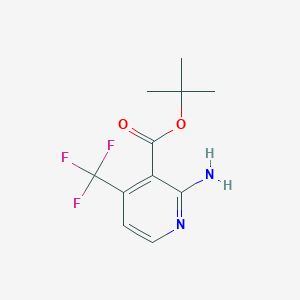![molecular formula C16H20Cl2N2O3 B2767440 [1-[(2-Methylcyclohexyl)amino]-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate CAS No. 1212207-07-2](/img/structure/B2767440.png)
[1-[(2-Methylcyclohexyl)amino]-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antibacterial Agents Synthesis
This compound is part of a series explored for their potent antibacterial activities. For instance, similar structures with cycloalkylamino groups have been synthesized and evaluated for their in vitro and in vivo antibacterial potency. Such compounds show promise as therapeutic agents due to their improved activity profiles against various bacterial strains. The synthesis and structure-activity relationships of these compounds underscore their potential as foundational structures for developing new antibacterial agents (Bouzard et al., 1992).
Enantioselective Reductions
The compound's framework is closely related to structures used in enantioselective reductions of activated carbonyl compounds. Chiral bridged macrocyclic dihydropyridines, resembling the core structure, have been synthesized and their potential for enantioselective reductions has been examined, highlighting their utility in producing chiral alcohols from prochiral carbonyl compounds. This research illustrates the compound's relevance in synthetic organic chemistry, especially in the context of asymmetric synthesis (Talma et al., 1985).
Hydrogen Bonding Studies
The structural analogs of this compound have been analyzed for their hydrogen bonding patterns, which is crucial for understanding their pharmacological properties and interactions with biological targets. Such studies provide insights into the design of compounds with improved binding affinity and selectivity towards specific receptors or enzymes (Kubicki et al., 2000).
Effects on Amino and Cyclopropyl Groups
Research on six-membered ring carbenes, including those with amino and cyclopropyl groups, helps understand the electronic and steric influences of these substituents on the compound's reactivity and stability. These studies are essential for developing new catalysts and reactive intermediates in organic synthesis (Amani & Musavi, 2011).
Nootropic Agents Synthesis
Compounds structurally related to the given chemical have been explored as precursors in the synthesis of potential nootropic agents. This research emphasizes the compound's versatility in medicinal chemistry, particularly in the design and development of drugs targeting cognitive disorders and brain health (Valenta et al., 1994).
properties
IUPAC Name |
[1-[(2-methylcyclohexyl)amino]-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O3/c1-9-5-3-4-6-13(9)20-15(21)10(2)23-16(22)11-7-12(17)14(18)19-8-11/h7-10,13H,3-6H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZMCYKWMPWFIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(C)OC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methylcyclohexyl)carbamoyl]ethyl 5,6-dichloropyridine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(4-Bromophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2767357.png)

![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2767362.png)


![2-(2-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)quinoxaline](/img/structure/B2767365.png)

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2767369.png)
![4-[butyl(methyl)sulfamoyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2767371.png)


![1-[(E)-3-(benzotriazol-1-yl)prop-1-enyl]benzotriazole](/img/structure/B2767375.png)
![7-(3-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2767377.png)
